molecular formula C15H15N3O4 B1236688 (2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid

(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid

Cat. No.: B1236688
M. Wt: 301.3 g/mol
InChI Key: UDHWXDSRBZYMPZ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid is a complex organic compound that belongs to the class of hydrazones and quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of (2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid typically involves the reaction of 4-methylquinoline-2-carbaldehyde with hydrazine derivatives, followed by the condensation with pentanedioic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other hydrazone derivatives.

Scientific Research Applications

(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with cellular proteins, disrupting their function and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid can be compared with other quinoline and hydrazone derivatives:

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.3 g/mol

IUPAC Name

(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid

InChI

InChI=1S/C15H15N3O4/c1-9-8-13(16-11-5-3-2-4-10(9)11)18-17-12(15(21)22)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,16,18)(H,19,20)(H,21,22)/b17-12-

InChI Key

UDHWXDSRBZYMPZ-ATVHPVEESA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C(/CCC(=O)O)\C(=O)O

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid
Reactant of Route 2
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid
Reactant of Route 3
Reactant of Route 3
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid
Reactant of Route 4
Reactant of Route 4
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid
Reactant of Route 5
Reactant of Route 5
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid
Reactant of Route 6
Reactant of Route 6
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.